molecular formula C12H21NO8S B1244441 Clinacoside C

Clinacoside C

Cat. No.: B1244441
M. Wt: 339.36 g/mol
InChI Key: OOEFTZYRPVDNEQ-SNOHOBSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clinacoside C is a natural product found in Clinacanthus nutans with data available.

Scientific Research Applications

Molecular Docking and Enzyme Inhibition

Clinacoside C, along with other constituents of Clinacanthus nutans, has been studied for its potential as an enzyme inhibitor. A 2016 study found that this compound, among other ligands, showed promise as a potential inhibitor against enzymes such as xanthine oxidase, nitric oxide synthase, human neutrophil elastase, and matrix metalloproteinases. This suggests a role in treating conditions like inflammation and cancer (Narayanaswamy, Isha, Wai, & Ismail, 2016).

Potential Antidiabetic Effects

Research from 2023 indicates that this compound exhibits a high binding affinity with proteins involved in type 2 diabetes mellitus, such as Aldose Reductase, Glucokinase, and GSK3β. This implies its potential use as an oral antidiabetic compound, although further research is needed to confirm efficacy (Putri, Bella, Khaerunnisa, Susanti, & Mustika, 2023).

Antioxidant Properties

A 2022 study highlights the antioxidative compounds in Clinacanthus nutans, including this compound. These compounds were identified as potentially contributing to the antioxidant and hepatoprotective abilities of the plant, suggesting their use in therapies for liver problems (Ng, Tan, Bok, Loh, Ismail, Yue, & Loke, 2022).

Properties

Molecular Formula

C12H21NO8S

Molecular Weight

339.36 g/mol

IUPAC Name

(E)-3-methylsulfinyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide

InChI

InChI=1S/C12H21NO8S/c1-22(19)5-2-8(15)13-3-4-20-12-11(18)10(17)9(16)7(6-14)21-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-,22?/m1/s1

InChI Key

OOEFTZYRPVDNEQ-SNOHOBSZSA-N

Isomeric SMILES

CS(=O)/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)C=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

clinacoside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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